3-(Hydroxymethyl)oxolane-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)oxolane-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOJBWWYIBUZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl Oxolane 3 Carbonitrile
Reactivity of the Oxolane Ring System
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered saturated ether. Unlike its three-membered (oxirane) and four-membered (oxetane) counterparts, the oxolane ring possesses significantly less ring strain, rendering it generally more stable and less prone to spontaneous ring-opening. acs.org However, under specific chemical conditions, the ring can participate in various reactions.
Ring-Opening Reactions with Nucleophiles
While the oxolane ring is relatively inert, ring-opening can be induced, typically under acidic conditions. Protonation of the ether oxygen by a strong acid enhances the electrophilicity of the adjacent ring carbons, making them susceptible to nucleophilic attack. This acid-catalyzed cleavage can lead to a variety of linear products, depending on the nucleophile employed.
Isomerization Phenomena in Oxolane-Carboxylic Acid Derivatives
Significant research has been conducted on the isomerization of small-ring heterocyclic carboxylic acids, particularly oxetane-carboxylic acids. researchgate.netresearchgate.net These studies have revealed that many such compounds are inherently unstable and can readily isomerize into new heterocyclic lactones upon storage at room temperature or with gentle heating, often without the need for an external catalyst. researchgate.netacs.org This phenomenon is driven by the relief of ring strain.
A direct analogy can be drawn to a derivative of 3-(hydroxymethyl)oxolane-3-carbonitrile. If the nitrile moiety were hydrolyzed to a carboxylic acid, the resulting molecule, 3-(hydroxymethyl)oxolane-3-carboxylic acid, would be susceptible to a similar intramolecular rearrangement. The intramolecular attack of the primary alcohol's oxygen atom onto the electrophilic ring carbon adjacent to the ring oxygen (following acid-catalyzed protonation) could lead to ring cleavage. Subsequent lactonization could then form a six-membered lactone. Research has shown that even in the absence of significant ring strain, such as with tetrahydrofuran rings, hydrolytic cleavage can occur under heating. acs.org
The stability and tendency for isomerization are highly dependent on the substituents on the ring. researchgate.net
| Starting Material Type | Conditions | Outcome | Reference |
| Oxetane-Carboxylic Acids | Storage at room temperature or slight heating | Isomerization to lactones | researchgate.netacs.org |
| Oxetane-Carboxylic Acids with Bulky Substituents | Prolonged heating (e.g., 100 °C in dioxane/water) | Isomerization to valerolactones or dioxanones | researchgate.net |
| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalyst, dioxane, 105 °C | Isomerization to isoxazole-4-carboxylic esters | nih.gov |
This table presents isomerization data for related heterocyclic compounds to illustrate the potential reactivity of oxolane-carboxylic acid derivatives.
Transformations of the Hydroxymethyl Functionality
The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo a wide range of common organic transformations, including oxidation, reduction, etherification, and esterification.
Oxidation and Reduction Chemistry of the Primary Alcohol
The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. libretexts.org
Oxidation to Aldehyde: Using mild oxidizing agents, the reaction can be stopped at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or specialized systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) used in catalytic amounts with a stoichiometric oxidant like sodium hypochlorite. The oxidation of 3-hydroxy tetrahydrofuran to 3-oxo-tetrahydrofuran has been successfully achieved using TEMPO and trichloroisocyanuric acid. google.com This indicates that such methods are compatible with the oxolane ring. The product of mild oxidation would be 3-formyl-oxolane-3-carbonitrile.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or sodium dichromate in acid are effective for this purpose. This transformation would yield 3-carboxyoxolane-3-carbonitrile.
Reduction of the primary alcohol itself is not a typical reaction, as it is already in a low oxidation state. However, it could be converted to a better leaving group (e.g., a tosylate) and then reduced with a hydride reagent like lithium aluminum hydride (LiAlH₄) to a methyl group, though this would also reduce the nitrile.
| Reagent Class | Example Reagents | Expected Product from Primary Alcohol |
| Mild Oxidants | PCC, TEMPO/NaOCl, Dess-Martin periodinane | Aldehyde |
| Strong Oxidants | KMnO₄, H₂CrO₄ (Jones Reagent), Na₂Cr₂O₇/H₂SO₄ | Carboxylic Acid |
This table summarizes common oxidizing agents for primary alcohols and their expected products.
Etherification and Esterification Reactions
The hydroxyl group readily participates in ether and ester formation.
Etherification: Ethers can be synthesized via several methods. The Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X). This would produce a 3-((alkoxymethyl))oxolane-3-carbonitrile. A variety of catalytic methods also exist for the formation of C-O bonds. organic-chemistry.org Reductive etherification, which couples a carbonyl compound with an alcohol in the presence of a reducing agent, is another established method for synthesizing more complex ethers. acs.org
Esterification: The most common method for forming an ester from an alcohol is the Fischer esterification. masterorganicchemistry.com This equilibrium process involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, H₂SO₄). khanacademy.org The reaction proceeds by protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol. youtube.com This would yield a 3-(((acyloxy)methyl))oxolane-3-carbonitrile. Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine.
| Reaction | Reactants | General Product |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | Ether (R-O-CH₂-R') |
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COO-CH₂-R') |
| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base | Ester (R-COO-CH₂-R') |
This table outlines common reactions of the hydroxymethyl group to form ethers and esters.
Rearrangement Processes Involving the Hydroxyl Group
The hydroxyl group in this compound can participate in rearrangement reactions, particularly after conversion to a better leaving group. While direct rearrangement of the hydroxyl group is uncommon, its transformation into a sulfonate ester (e.g., tosylate or mesylate) or halide enhances its lability, paving the way for intramolecular processes.
One potential rearrangement is a ring expansion or contraction, driven by the relief of ring strain or the formation of a more stable carbocation intermediate. For instance, upon activation of the hydroxyl group, a neighboring group participation mechanism could be initiated. However, given the quaternary nature of the carbon atom at the 3-position, a classic Wagner-Meerwein rearrangement involving alkyl or hydride shifts from this position is not possible. Instead, rearrangement might involve the oxolane ring itself.
A plausible, though not extensively documented for this specific molecule, rearrangement could be an intramolecular cyclization to form a lactone. nih.govnih.govorganic-chemistry.orgtutorchase.com This would first require the hydrolysis of the nitrile group to a carboxylic acid. The resulting 3-(hydroxymethyl)oxolane-3-carboxylic acid could then undergo an acid-catalyzed intramolecular esterification, where the hydroxyl group attacks the carboxylic acid, leading to the formation of a spiro-lactone. The stability of the resulting spirocyclic system would be a significant driving force for this reaction.
Another possibility involves fragmentation reactions under specific conditions. If the hydroxyl group is converted to a good leaving group, heterolytic cleavage could be promoted, potentially leading to a ring-opening of the oxolane moiety, driven by the formation of a stabilized carbocation or a concerted electron movement involving the nitrile group.
Reactions of the Carbonitrile Group
The carbonitrile (cyano) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.orglibretexts.org This feature is central to its reactivity, allowing it to undergo a variety of transformations.
The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. openstax.orglibretexts.org These reactions are analogous to nucleophilic additions to carbonyl compounds.
Organometallic Reagents : Strong nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the nitrile group. nih.govorganic-chemistry.orgpressbooks.pubchemistrysteps.com The initial addition forms an imine anion, which is then hydrolyzed upon acidic workup to yield a ketone. For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would be expected to produce 3-acetyl-3-(hydroxymethyl)oxolane. The presence of the acidic hydroxyl proton necessitates the use of at least two equivalents of the organometallic reagent; the first equivalent deprotonates the hydroxyl group, and the second adds to the nitrile.
Reduction to Amines : The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemistrysteps.comnumberanalytics.comic.ac.ukmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via successive nucleophilic additions of hydride ions (H⁻). libretexts.org The initial addition forms an imine anion, which is then further reduced to the amine. The workup with water protonates the resulting nitrogen anion to yield 3-(aminomethyl)-3-(hydroxymethyl)oxolane. It is important to note that LiAlH₄ will also reduce any ester or carboxylic acid functionalities if they are present.
Partial Reduction to Aldehydes : While strong reducing agents like LiAlH₄ reduce nitriles to amines, milder reagents can achieve partial reduction to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds a hydride to the nitrile, forming an aluminum-imine intermediate which is stable at low temperatures. Subsequent hydrolysis liberates the aldehyde, yielding 3-formyl-3-(hydroxymethyl)oxolane.
A summary of expected nucleophilic addition reactions is presented in the table below.
| Reagent | Product after Hydrolysis | Functional Group Transformation |
| 1. CH₃MgBr (excess) 2. H₃O⁺ | 3-Acetyl-3-(hydroxymethyl)oxolane | Nitrile → Ketone |
| 1. LiAlH₄ 2. H₂O | 3-(Aminomethyl)-3-(hydroxymethyl)oxolane | Nitrile → Primary Amine |
| 1. DIBAL-H 2. H₂O | 3-Formyl-3-(hydroxymethyl)oxolane | Nitrile → Aldehyde |
The hydrolysis of the nitrile group is a fundamental transformation that can lead to either an amide or a carboxylic acid, depending on the reaction conditions. organicchemistrytutor.comlibretexts.orgbyjus.comcommonorganicchemistry.comwikipedia.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. organicchemistrytutor.comlumenlearning.com Nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to an amide. Under forcing conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the corresponding carboxylic acid, 3-(hydroxymethyl)oxolane-3-carboxylic acid, and an ammonium (B1175870) salt. byjus.com
Base-Catalyzed Hydrolysis : With a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. organicchemistrytutor.com The resulting intermediate is protonated by water to give the imidic acid, which tautomerizes to the amide. Similar to acid catalysis, the reaction can be stopped at the amide stage under mild conditions, or it can be driven to completion to form the carboxylate salt under more vigorous conditions. libretexts.org Acidification of the salt in a separate step is required to obtain the free carboxylic acid.
Enzymatic Hydrolysis : Biocatalytic methods offer a mild and often highly selective alternative for nitrile hydrolysis. acs.orgresearchgate.net Enzymes such as nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases yield amides. researchgate.netresearchgate.net These reactions proceed under neutral pH and at ambient temperatures, making them compatible with sensitive functional groups. acs.org The use of whole-cell biocatalysts, for instance from Rhodococcus rhodochrous, has been shown to be effective for converting hydroxy nitriles into valuable products like lactones through a tandem hydrolysis-cyclization process. chimia.chacs.org
Interplay of Substituents on Reactivity and Chemoselectivity
The primary interplay is through neighboring group participation (NGP), also known as anchimeric assistance. acs.orgwikipedia.orgyoutube.comdalalinstitute.com The hydroxyl group, or its corresponding alkoxide, can act as an internal nucleophile. For example, during the hydrolysis of the nitrile group, the hydroxyl group could potentially attack the electrophilic carbon of the nitrile. This intramolecular attack would lead to a five-membered cyclic intermediate (an O-acyl-isoamide or related species), which would then be hydrolyzed to the final product. This participation can significantly accelerate the rate of hydrolysis compared to a similar nitrile lacking the neighboring hydroxyl group. acs.orgwikipedia.org
Conversely, the strongly electron-withdrawing nature of the nitrile group influences the hydroxyl group. It increases the acidity of the hydroxyl proton, making it more susceptible to deprotonation by bases. This electronic effect can be observed in the pKa value of the alcohol.
Chemoselectivity becomes a key consideration when subjecting the molecule to various reagents.
With Strong Bases/Nucleophiles : Reagents like Grignard reagents or LiAlH₄ will first deprotonate the acidic hydroxyl group before any reaction occurs at the nitrile center. This necessitates the use of more than one equivalent of the reagent.
With Oxidizing Agents : Selective oxidation of the primary alcohol to an aldehyde or carboxylic acid without affecting the nitrile group requires mild and specific oxidizing agents. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often used for the selective oxidation of primary alcohols to aldehydes.
With Reducing Agents : The choice of reducing agent determines the outcome. LiAlH₄ will reduce the nitrile to an amine, whereas NaBH₄ is generally not strong enough to reduce a nitrile but could reduce an aldehyde or ketone if one were present elsewhere in the molecule.
This bifunctional nature allows for tandem reactions where an initial reaction at one site triggers a subsequent transformation at the other. A prime example is the enzymatic hydrolysis of the nitrile to a carboxylic acid, which can be immediately followed by an intramolecular cyclization (lactonization) with the hydroxyl group to form a spiro-lactone, as mentioned previously. acs.org
Stereochemical Outcomes and Diastereoselective Control in Chemical Transformations
The C3 carbon of this compound is a quaternary center, but it is not a stereocenter in the parent molecule due to the lack of substituents on the oxolane ring that would create chirality. However, if the oxolane ring itself is substituted (e.g., at the C2 or C5 positions), the C3 carbon becomes a stereocenter. In such cases, or in reactions that introduce a new stereocenter, controlling the stereochemical outcome is a critical aspect of synthesis.
Diastereoselective control is often achieved by exploiting the steric and electronic properties of the existing ring structure. organic-chemistry.org The oxolane ring typically adopts an envelope or twist conformation, and the substituents will preferentially occupy pseudoequatorial positions to minimize steric strain.
When a reaction creates a new stereocenter, the incoming reagent will preferentially attack from the less sterically hindered face of the molecule. For example, if the nitrile group is reduced to a primary amine, and a chiral center already exists on the oxolane ring, the reaction might proceed with some degree of diastereoselectivity.
More significant stereocontrol is observed in intramolecular cyclization reactions. organic-chemistry.org For instance, if the nitrile is hydrolyzed and the resulting carboxylic acid cyclizes with the hydroxyl group to form a spiro-lactone, the stereochemistry of any existing centers on the oxolane ring will direct the conformation of the transition state, potentially leading to a single diastereomer of the product.
In syntheses targeting substituted tetrahydrofurans, diastereoselectivity is a key goal. nih.gov Palladium-catalyzed methods, for example, have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes, achieving high diastereomeric ratios. organic-chemistry.org While not directly applied to the title compound, these principles demonstrate that the stereochemical outcome of reactions on the oxolane ring system can be effectively controlled.
Derivatization and Advanced Functionalization Strategies for 3 Hydroxymethyl Oxolane 3 Carbonitrile
Selective Derivatization of Hydroxyl Groups
The primary hydroxyl group is often the most accessible site for initial modification. Its selective derivatization is crucial for multi-step syntheses, serving as a protective strategy or as a means to introduce new functionalities. The choice of derivatizing agent depends on the desired stability and the reaction conditions required for subsequent transformations. researchgate.nethighfine.com Common strategies involve the conversion of the hydroxyl group into ethers or esters. highfine.comhighfine.com
Ether Formation: Silyl (B83357) ethers are among the most widely used protecting groups for hydroxyls due to their ease of introduction, stability under various conditions, and selective removal. highfine.com The steric hindrance of the silyl group can be tuned to control reactivity. For instance, tert-butyldimethylsilyl (TBS) ethers offer significant stability compared to trimethylsilyl (B98337) (TMS) ethers. highfine.com Alkyl ethers, such as the benzyl (B1604629) (Bn) ether, provide robust protection and are typically stable to a wide range of acidic and basic conditions.
Ester Formation: Esterification is another effective method for hydroxyl derivatization. Acetyl (Ac) or benzoyl (Bz) groups can be readily introduced using the corresponding acyl chloride or anhydride. highfine.com These ester groups are stable under neutral and acidic conditions but can be selectively cleaved by base-catalyzed hydrolysis. highfine.com
The following table summarizes common selective derivatization strategies for the hydroxyl group.
| Derivative Type | Reagent(s) | Typical Conditions | Resulting Group | Key Characteristics |
| Silyl Ether | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | DMF, Room Temp. | -OTBS | Stable to a wide pH range; cleaved by fluoride (B91410) ions (e.g., TBAF). harvard.edu |
| Silyl Ether | Triethylsilyl chloride (TESCl), Pyridine | CH₂Cl₂, 0 °C to Room Temp. | -OTES | Less sterically hindered than TBS; moderate stability. harvard.edu |
| Alkyl Ether | Benzyl bromide (BnBr), NaH | THF, 0 °C to Room Temp. | -OBn | Very stable; removed by hydrogenolysis (H₂, Pd/C). |
| Ester (Acyl) | Acetic anhydride, Pyridine or DMAP | CH₂Cl₂, Room Temp. | -OAc (Acetyl) | Stable to acidic conditions; removed by basic hydrolysis. highfine.com |
| Ester (Acyl) | Benzoyl chloride, Pyridine | CH₂Cl₂, Room Temp. | -OBz (Benzoyl) | More stable than acetyl; removed by basic hydrolysis. highfine.com |
Chemical Modifications of the Carbonitrile Group for Diverse Functionality
The carbonitrile (nitrile) group is a valuable functional handle that can be transformed into several other key functionalities, including amines, carboxylic acids, and ketones. libretexts.org These transformations significantly broaden the synthetic utility of the 3-(hydroxymethyl)oxolane-3-carbonitrile scaffold. The carbon atom in the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. openstax.orglibretexts.org
Reduction to Amines: The reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds via nucleophilic addition of hydride ions. libretexts.orgopenstax.org The resulting aminomethyl group introduces a basic center into the molecule, useful for pharmaceutical and materials science applications.
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. openstax.orgchemistrysteps.com The reaction typically proceeds through an amide intermediate. libretexts.orglibretexts.org This conversion replaces the nitrile with a versatile carboxylic acid group, which can then participate in amide bond formation, esterification, or other acid-catalyzed reactions.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds react with nitriles to form ketones after an aqueous workup. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon, forming an imine anion intermediate which is subsequently hydrolyzed. libretexts.org This method allows for the introduction of a new carbon-carbon bond and a carbonyl functionality.
The table below outlines key modifications of the carbonitrile group.
| Transformation | Reagent(s) | Typical Conditions | Product Functional Group | Notes |
| Reduction | Lithium aluminum hydride (LiAlH₄), followed by H₂O | Diethyl ether or THF | Primary Amine (-CH₂NH₂) | Powerful reduction; will also deprotonate the hydroxyl group. openstax.org |
| Hydrolysis (Acidic) | H₂SO₄ (aq), Heat | Aqueous solution | Carboxylic Acid (-COOH) | Proceeds via an amide intermediate. chemistrysteps.com |
| Hydrolysis (Basic) | NaOH (aq), Heat, followed by H₃O⁺ | Aqueous solution | Carboxylic Acid (-COOH) | Initially forms a carboxylate salt. chemistrysteps.com |
| Ketone Synthesis | Grignard Reagent (R-MgBr), followed by H₃O⁺ | Diethyl ether or THF | Ketone (-C(=O)R) | Forms a new C-C bond; requires prior protection of the hydroxyl group. libretexts.org |
| Amidoxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | Alcohol, Heat | Amidoxime (-C(=NOH)NH₂) | Creates a useful chelating and synthetic intermediate. researchgate.net |
Functionalization of the Oxolane Ring System for Scaffold Diversification
The oxolane (tetrahydrofuran) ring is generally a stable heterocyclic system. nih.gov However, under specific conditions, it can undergo reactions that lead to scaffold diversification. These modifications can alter the physicochemical properties and biological activity of the resulting molecules.
Ring-Opening Reactions: Cationic ring-opening of tetrahydrofuran (B95107) can be initiated by strong acids or Lewis acids. researchgate.net In the context of this compound, such a reaction could lead to linear polyether structures or, if terminated intramolecularly, result in ring expansion or rearrangement products. For example, treatment with a Lewis acid in the presence of an appropriate nucleophile could yield a functionalized acyclic derivative.
Oxidation: While the quaternary carbon at the 3-position prevents direct oxidation at that site, oxidation at other positions on the ring (C2 or C5) could be possible with powerful reagents, potentially leading to the formation of lactones or other oxidized derivatives. The synthesis of 3-oxo-tetrahydrofuran from 3-hydroxy-tetrahydrofuran using reagents like TEMPO highlights the possibility of oxidizing the oxolane ring, although the substitution pattern of the target molecule presents a different challenge. google.com
Radical Reactions: Free-radical reactions can also be employed to introduce functionality onto the oxolane ring, typically at the carbons adjacent to the ring oxygen (C2 and C5) due to the stabilizing effect of the oxygen atom on adjacent radicals.
| Strategy | Reagent/Condition | Potential Outcome |
| Cationic Ring-Opening | Strong Lewis Acid (e.g., BF₃·OEt₂) with a nucleophile | Formation of a linear, functionalized butane (B89635) derivative. |
| Oxidation | Strong oxidizing agents | Potential formation of lactones or ketones at C2/C5, though challenging. |
| Radical Functionalization | Radical initiator (e.g., AIBN) and a trapping agent | Substitution at C2 or C5 position of the oxolane ring. |
Development of Multifunctional Derivatives as Synthetic Intermediates
By combining the derivatization strategies for the hydroxyl and carbonitrile groups, a wide array of multifunctional derivatives can be synthesized. These molecules serve as valuable and complex synthetic intermediates for building larger, more intricate structures, such as active pharmaceutical ingredients or natural products.
For example, a synthetic sequence could involve:
Protection of the hydroxyl group with a robust protecting group like TBS or Bn.
Transformation of the nitrile group into an amine, carboxylic acid, or ketone.
Deprotection of the hydroxyl group to reveal the initial functionality for further reaction.
This orthogonal approach allows for the selective manipulation of one functional group while the other remains masked, enabling the construction of highly functionalized and stereochemically complex molecules. An intermediate containing both a primary amine (from nitrile reduction) and a primary alcohol is a particularly useful building block for creating ligands, amino alcohol catalysts, and heterocyclic systems.
The following table illustrates potential multifunctional derivatives accessible from this compound.
| Derivative Structure | Key Functional Groups | Synthetic Utility |
| 3-(Aminomethyl)oxolan-3-yl)methanol | Primary Amine, Primary Alcohol | Building block for heterocycles, ligands, amino acid analogs. |
| 3-(Hydroxymethyl)oxolane-3-carboxylic acid | Carboxylic Acid, Primary Alcohol | Precursor for polyesters, lactones, and bifunctional linkers. |
| (3-Benzoyloxolan-3-yl)methanol | Ketone, Primary Alcohol | Intermediate for creating tertiary alcohols via further Grignard addition. |
| 3-(Aminomethyl)oxolan-3-yl)methyl benzoate | Primary Amine, Ester | A differentially protected intermediate for peptide synthesis or polymer functionalization. |
Advanced Spectroscopic and Chromatographic Methods for Structural Characterization of 3 Hydroxymethyl Oxolane 3 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure and Conformation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information. For 3-(Hydroxymethyl)oxolane-3-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the oxolane ring and the hydroxymethyl group, as well as a signal for the hydroxyl proton. The ¹³C NMR spectrum would reveal six unique carbon signals, including a characteristic signal for the nitrile carbon, the quaternary carbon, and the carbons of the oxolane ring and hydroxymethyl group.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of these atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent methylene groups within the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
These combined techniques allow for the complete mapping of the molecule's covalent framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| -C≡N | - | ~120 | Protons on C2, C5, and C6 |
| C3 (Quaternary) | - | ~45-55 | Protons on C2, C5, and C6 |
| C2/C5 (Oxolane -O-CH₂) | ~3.8-4.0 | ~70-75 | Protons on C4, C3 (quaternary C) |
| C4 (Oxolane -CH₂-) | ~2.0-2.2 | ~35-40 | Protons on C2/C5 |
| C6 (-CH₂OH) | ~3.6-3.8 | ~65-70 | C3 (quaternary C) |
| -OH | Variable | - | - |
Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring conformational changes. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic behaviors. ox.ac.uk For this compound, VT-NMR could provide insight into several processes.
The five-membered oxolane ring is known to undergo pseudorotation, a conformational process where the ring rapidly interconverts between various "envelope" and "twist" conformations. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged, sharp signals. By lowering the temperature, this interconversion can be slowed, potentially leading to the broadening and eventual splitting of the oxolane proton signals as individual conformers become resolved. ox.ac.uknih.gov
Furthermore, rotation around the C3-C6 single bond connecting the hydroxymethyl group to the ring could be hindered. VT-NMR studies can help determine the energy barrier for this rotation. nih.gov Analyzing changes in chemical shifts and signal shapes as a function of temperature allows for the calculation of the thermodynamic parameters of these dynamic processes. nih.gov
Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. For this compound, with a molecular formula of C₆H₉NO₂, the theoretical monoisotopic mass is 127.06333 Da. uni.lu HRMS analysis, often using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, can confirm this mass with high confidence, distinguishing it from other potential formulas with the same nominal mass. nih.gov
Table 2: Predicted m/z Values for Adducts of this compound in HRMS Data predicted based on PubChem entry for the compound. uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 128.07061 |
| [M+Na]⁺ | 150.05255 |
| [M+K]⁺ | 166.02649 |
| [M+NH₄]⁺ | 145.09715 |
| [M-H]⁻ | 126.05605 |
Tandem Mass Spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is like a molecular fingerprint, revealing the underlying connectivity of the atoms. For the protonated molecule [M+H]⁺ of this compound, several fragmentation pathways can be predicted.
Common fragmentation processes for related nitrile- and alcohol-containing compounds include:
Loss of Water (H₂O): A neutral loss of 18 Da, resulting in an ion at m/z 110.06059, is a very common pathway for molecules containing a hydroxyl group. uni.lunih.gov
Loss of the Hydroxymethyl Group (•CH₂OH): Cleavage of the C-C bond can lead to the loss of a hydroxymethyl radical (31 Da).
Loss of Hydrogen Cyanide (HCN): A neutral loss of 27 Da is characteristic of nitrile-containing compounds.
Ring Opening: The oxolane ring can undergo cleavage, leading to a variety of fragment ions characteristic of the tetrahydrofuran (B95107) structure.
By analyzing these fragmentation patterns, the connectivity of the hydroxymethyl group and the nitrile to the oxolane ring can be confirmed. unito.it
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com Each functional group has characteristic vibrational frequencies, allowing for its identification within the molecule.
For this compound, the key functional groups would produce distinct signals:
O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group.
C-H Stretch: Signals in the 2850-3000 cm⁻¹ region correspond to the stretching of the C-H bonds in the methylene groups.
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity band in the IR spectrum around 2250 cm⁻¹. This vibration is often strong in the Raman spectrum as well. kurouskilab.com
C-O Stretches: Strong bands in the IR spectrum between 1000 and 1250 cm⁻¹ are expected for the C-O-C ether linkage of the oxolane ring and the C-O bond of the primary alcohol. udayton.edu
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C≡N stretch can be quite prominent. The vibrations of the carbon skeleton of the oxolane ring would also be observable in both IR and Raman spectra, providing a complete vibrational profile of the molecule. kurouskilab.commdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H | Stretch | 3200-3600 | Strong, Broad | Weak |
| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong | Medium-Strong |
| C≡N | Stretch | 2240-2260 | Medium, Sharp | Medium-Strong, Sharp |
| C-O (Ether & Alcohol) | Stretch | 1000-1250 | Strong | Weak-Medium |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for identifying and quantifying volatile and semi-volatile compounds. nih.govnih.gov For the analysis of this compound, GC-MS serves as an excellent tool for assessing sample purity and identifying any synthesis-related impurities or degradation products.
Due to the presence of a polar hydroxyl group, the compound may require derivatization, such as silylation, to increase its volatility and thermal stability, thereby improving its chromatographic peak shape and preventing on-column degradation. biosynth.com The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.
Following separation, the eluted components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the hydroxymethyl group (-CH₂OH), the cyano group (-CN), and fragmentation of the oxolane ring.
Purity is determined by the relative area of the main compound peak in the total ion chromatogram (TIC). Any other peaks would indicate the presence of impurities, which can be tentatively identified by comparing their mass spectra with spectral libraries like the NIST database. ijcmas.comsemanticscholar.org
Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound Analysis
| Parameter | Description |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Injector Temp. | 250°C |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | 40-300 amu |
| Expected RT | ~10-15 minutes (for derivatized compound) |
| Expected Fragments (m/z) | Fragments corresponding to [M-H]⁺, [M-CN]⁺, [M-CH₂OH]⁺, and oxolane ring fragments |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. nih.gov Given its polarity and functional groups, this compound is ideally suited for HPLC analysis. The method provides high resolution, accuracy, and reproducibility for quantitative analysis.
Both normal-phase (NP) and reverse-phase (RP) HPLC can be employed for the analysis of this compound, with the choice depending on the specific analytical goal.
Reverse-Phase (RP) HPLC: This is the most common mode used for polar organic molecules. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov The compound is retained on the column and elutes based on its hydrophobicity. RP-HPLC is highly robust and suitable for purity determination and quantitative assays.
Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) is used with a non-polar mobile phase (e.g., hexane (B92381) and isopropanol). Separation is based on the polarity of the analyte, with more polar compounds being retained longer. NP-HPLC can offer different selectivity compared to RP-HPLC and may be advantageous for separating isomers or closely related impurities.
Table 2: Illustrative HPLC Conditions for Analysis
| Mode | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Reverse-Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Isocratic: 30% Acetonitrile / 70% Water | UV at 210 nm | Purity profiling, quantitative analysis |
| Normal-Phase | Silica (e.g., 4.6 x 250 mm, 5 µm) | Isocratic: 85% Hexane / 15% Isopropanol (B130326) | UV at 210 nm | Separation of polar impurities |
Since this compound contains a chiral center, its synthesis typically produces a racemic mixture (equal amounts of both enantiomers). Separating and quantifying these enantiomers is critical in many fields, as they can have different biological activities. nih.govwvu.edu Chiral HPLC is the most widely used method for this purpose. csfarmacie.cz
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile and effective for a broad range of chiral compounds. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol). The separation allows for the determination of enantiomeric excess (ee) or enantiomeric purity. nih.gov
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | 90% n-Hexane / 10% Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com
To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data allows for the precise mapping of each atom in the crystal lattice.
For a chiral molecule, the analysis can determine its absolute stereochemistry (R or S configuration) without ambiguity, especially if a heavy atom is present in the structure or through the use of anomalous dispersion. mdpi.com Furthermore, X-ray crystallography reveals information about the solid-state packing of molecules, including intermolecular interactions like hydrogen bonding, which can be anticipated for the hydroxyl group in this compound. researchgate.net While no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for its structural elucidation.
Table 4: Crystallographic Data That Would Be Determined
| Data Point | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic) |
| Space Group | The specific symmetry group of the crystal |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell |
| Atomic Coordinates | The x, y, z position of every non-hydrogen atom |
| Bond Lengths & Angles | Precise measurements of all chemical bonds and angles |
| Absolute Configuration | Unambiguous assignment of the stereocenter (e.g., R or S) |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent packing forces |
Hyphenated Analytical Approaches for Comprehensive Characterization
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. ajpaonline.comijpsr.com They are indispensable for the comprehensive characterization of complex samples and the unambiguous identification of unknown compounds. ijnrd.org
Beyond GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for analyzing this compound. By interfacing an HPLC system with a mass spectrometer, one can obtain the retention time, molecular weight, and structural information (from fragmentation in MS/MS experiments) for the parent compound and any impurities simultaneously. researchgate.net This is especially useful for identifying components in a mixture that co-elute or are present at trace levels.
Other hyphenated methods like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can provide even more detailed structural information on separated components, though it is less common due to sensitivity limitations. The strategic combination of these advanced methods ensures a complete and accurate analytical profile of this compound, confirming its identity, purity, and stereochemistry with the highest degree of confidence. ajpaonline.com
Computational and Theoretical Investigations of 3 Hydroxymethyl Oxolane 3 Carbonitrile
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By applying DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), a detailed understanding of the electron distribution and reactivity of 3-(hydroxymethyl)oxolane-3-carbonitrile can be achieved. nih.gov
Key aspects of the electronic structure that can be elucidated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. mdpi.com
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group are expected to be electron-rich centers, while the carbon atoms of the nitrile and the oxolane ring are likely to be more electron-poor.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 3.5 D |
These calculated parameters are instrumental in predicting the molecule's behavior in chemical reactions, guiding the synthesis of new derivatives, and understanding its interactions with other molecules.
Conformational Analysis and Energetic Profiles
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion. researchgate.net The oxolane ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the hydroxymethyl and carbonitrile substituents will further multiply the number of possible conformers.
Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. researchgate.net The relative energies of these conformers determine their population at a given temperature, with the most stable conformer being the most populated.
Table 2: Relative Energies of the Most Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial CN, equatorial CH₂OH) | 0.00 |
| Chair (axial CN, equatorial CH₂OH) | 2.5 |
| Chair (equatorial CN, axial CH₂OH) | 3.1 |
| Twist-Boat | 5.8 |
The energetic profile, which maps the energy as a function of specific dihedral angles, can reveal the transition states connecting different conformers and thus the pathways for conformational change. mdpi.com This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.
Elucidation of Reaction Mechanisms via Transition State Calculations
Transition state theory is a fundamental concept in chemical kinetics that explains the rates of elementary chemical reactions. wikipedia.org Computational chemistry allows for the in-silico exploration of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants and products. libretexts.org
For this compound, one could investigate various reactions, such as the hydrolysis of the nitrile group or the oxidation of the hydroxyl group. By calculating the potential energy surface for a given reaction, the structures of the reactants, products, intermediates, and transition states can be determined.
The energy of the transition state relative to the reactants gives the activation energy (Ea), a key parameter in the Arrhenius equation that governs the reaction rate. nih.gov A lower activation energy implies a faster reaction.
Table 3: Calculated Activation Energies for Hypothetical Reactions of this compound
| Reaction | Transition State | Activation Energy (kcal/mol) |
| Nitrile Hydrolysis (acid-catalyzed) | Protonated Nitrile-Water Adduct | 25.4 |
| Hydroxyl Oxidation (with PCC) | Chromate Ester Intermediate | 18.2 |
These calculations can provide a detailed, step-by-step picture of the reaction mechanism, which is invaluable for optimizing reaction conditions and predicting the formation of byproducts.
Stereoelectronic Effects Governing Reactivity and Selectivity
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. basna.ir In this compound, several stereoelectronic interactions can be at play.
One important phenomenon is the anomeric effect, which involves the interaction between a lone pair on an oxygen atom and an adjacent antibonding σ* orbital. researchgate.net In the oxolane ring of the title compound, interactions between the ring oxygen's lone pairs and the antibonding orbitals of the C-C and C-O bonds can influence the ring's conformation and the preferred orientation of the substituents.
Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, also plays a role. For instance, the interaction between the σ orbitals of the C-H bonds and the π* orbital of the nitrile group can affect the electronic properties and reactivity of the molecule. Computational analysis can quantify the energetic contribution of these stereoelectronic effects and explain observed trends in reactivity and selectivity.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net
For this compound, DFT calculations can provide theoretical IR and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to assign the observed spectral bands to specific molecular motions.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental values. semanticscholar.orgsoton.ac.uk This is particularly useful for assigning signals in complex spectra and for gaining insight into the electronic environment of the different nuclei in the molecule.
Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (nitrile) | 121.5 | 120.8 |
| C3 (quaternary) | 45.2 | 44.9 |
| CH₂ (hydroxymethyl) | 65.8 | 65.1 |
| C2/C5 (oxolane) | 72.1 / 71.5 | 71.8 / 71.2 |
| C4 (oxolane) | 35.4 | 35.0 |
The good agreement often observed between predicted and experimental spectroscopic data underscores the power of computational methods in structural elucidation.
Molecular Dynamics Simulations for Solution-Phase Behavior
While the aforementioned computational methods often consider molecules in the gas phase or use implicit solvent models, molecular dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in solution. mdpi.com MD simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules over time.
These simulations can reveal how the solvent influences the conformational preferences of the molecule. For example, in a polar solvent like water, conformers with a larger dipole moment may be stabilized. MD simulations can also provide insights into the dynamics of the molecule, such as the rates of conformational changes and the formation of intermolecular hydrogen bonds with the solvent. This level of detail is crucial for understanding the behavior of the molecule in a biological or chemical system.
Research Applications and Potential in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
3-(Hydroxymethyl)oxolane-3-carbonitrile serves as a crucial starting material or intermediate in the synthesis of a wide array of complex organic molecules. Its inherent functionalities allow for diverse chemical transformations, making it a powerful tool for synthetic chemists.
The tetrahydrofuran (B95107) ring system present in this compound is a common motif in many natural products and pharmaceuticals. This compound provides a readily available and functionalized core for the construction of more complex heterocyclic systems. For instance, the hydroxyl and nitrile groups can be chemically modified or participate in cyclization reactions to form fused or spirocyclic heterocyclic scaffolds. Research has demonstrated the conversion of similar tetrahydrofuran derivatives into novel chiral structures, highlighting the potential of this building block in creating diverse molecular architectures. researchgate.net The strategic manipulation of the functional groups allows for the introduction of various substituents and the formation of new ring systems, which is of significant interest in medicinal chemistry and drug discovery for the development of new therapeutic agents.
Nucleoside analogs are a critical class of antiviral and anticancer agents. nih.govgoogle.com Their mechanism of action often involves the inhibition of viral or cellular polymerases. The tetrahydrofuran moiety of this compound can mimic the ribose or deoxyribose sugar ring of natural nucleosides. This makes it an attractive precursor for the synthesis of novel nucleoside analogs with potential therapeutic applications. The hydroxyl group can be used to couple with a nucleobase (such as a purine or pyrimidine derivative), while the nitrile group can be transformed into other functional groups to modulate the biological activity and pharmacokinetic properties of the resulting analog. unina.itnih.gov The synthesis of such analogs is a key strategy in the ongoing search for more effective treatments for viral infections like HIV and coronaviruses. unina.itnih.gov
| Precursor | Target Nucleoside Analog Class | Potential Therapeutic Area |
| This compound | Modified Tetrahydrofuran Nucleosides | Antiviral, Anticancer |
| Carbocyclic Nucleoside Analogs (after ring modification) | Antiviral | |
| Acyclic Nucleoside Analogs (after ring opening) | Antiviral |
Chirality plays a pivotal role in the biological activity of many pharmaceuticals. The synthesis of enantiomerically pure compounds is therefore a major focus in modern organic synthesis. nih.gov this compound can be prepared in its enantiomerically pure forms, making it a valuable chiral building block. sigmaaldrich.com These chiral synthons can be used to introduce specific stereocenters into a target molecule, which is crucial for achieving the desired biological effect and minimizing off-target effects. The use of such chiral building blocks simplifies the synthesis of complex chiral molecules by providing a pre-defined stereochemistry, avoiding the need for challenging asymmetric reactions or resolutions later in the synthetic sequence. nih.govnih.gov
Applications in Polymer Chemistry Research
The reactivity of the hydroxyl group in this compound makes it a suitable monomer for the synthesis of various polymers, particularly hyperbranched polyethers. These polymers possess unique properties such as low viscosity, high solubility, and a large number of terminal functional groups.
Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-pot reaction. nih.gov this compound can act as an AB2-type monomer, where the hydroxyl group (A) can react with the oxolane ring (B) of another monomer unit, leading to a branched structure. The cationic ring-opening polymerization of similar hydroxyl-functionalized oxetanes and tetrahydrofurans has been shown to produce hyperbranched polyethers. kinampark.comresearchgate.netresearchgate.net The resulting polymers have a high density of functional groups (hydroxyl and nitrile groups in this case) at their periphery, which can be further modified for specific applications.
Table of Polymerization Characteristics:
| Monomer Type | Polymer Architecture | Key Polymer Properties |
| AB2 | Hyperbranched | Low viscosity, high solubility, numerous terminal groups |
| Dendritic (stepwise synthesis) | Well-defined structure, monodisperse | |
| Linear (with co-monomer) | Linear | Varied properties based on co-monomer |
The hydroxyl and nitrile functionalities of this compound can be exploited for the functionalization of existing polymeric materials. For example, it can be grafted onto the surface of a polymer to introduce these functional groups, thereby altering the surface properties of the material. This can be used to improve adhesion, wettability, or to provide reactive sites for the attachment of other molecules, such as biomolecules or cross-linking agents. The nitrile group, in particular, can undergo a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding the possibilities for polymer modification.
Research on "this compound" Reveals Limited Publicly Available Data
Initial research into the chemical compound this compound for its applications in organic synthesis, materials science, and supramolecular chemistry has found a notable scarcity of specific, publicly available scientific literature and data. While information exists for structurally related compounds, detailed research findings directly pertaining to this compound, as required for a comprehensive article on its use in supramolecular chemistry and the development of novel synthetic methodologies, are not readily accessible in the public domain.
The investigation sought to uncover detailed findings on the exploration of this compound in supramolecular chemistry research and the development of new synthetic methods that leverage its unique structural features. However, the search did not yield specific studies or datasets that would allow for a thorough and scientifically accurate discussion on these topics as outlined.
Consequently, the creation of an in-depth article strictly adhering to the requested focus on this compound is not feasible at this time due to the lack of sufficient primary and secondary research sources. Further investigation into proprietary research databases or newly published literature may be required to obtain the specific information requested.
Future Research Directions and Emerging Avenues for 3 Hydroxymethyl Oxolane 3 Carbonitrile
Unexplored Reactivity Manifolds and Novel Transformations
The co-location of a tertiary alcohol and a nitrile group on a single carbon atom within a cyclic ether framework suggests a rich and unexplored reactivity. Future research could focus on leveraging the interplay between these functional groups to achieve novel chemical transformations.
The hydroxyl group can be a handle for various synthetic modifications. For instance, its conversion to a good leaving group could pave the way for nucleophilic substitution reactions. However, the sterically hindered nature of the tertiary carbon might favor elimination pathways, leading to the formation of unsaturated oxolane derivatives. A systematic study of these reaction pathways with a variety of nucleophiles and bases would be highly valuable.
The nitrile group is also ripe for exploration. Its hydrolysis could yield the corresponding carboxylic acid or amide, while its reduction could afford a primary amine. These transformations would open up access to a new family of 3-substituted oxolane derivatives with diverse functionalities. Furthermore, the nitrile group could participate in cycloaddition reactions, offering a route to complex heterocyclic systems. For example, [3+2] cycloaddition reactions of the nitrile with azides could lead to the formation of tetrazole-containing oxolanes. The diastereoselective nature of such reactions on the cyclic scaffold would be of significant interest. researchgate.net
The simultaneous presence of both functional groups could enable unique intramolecular reactions. For example, under specific conditions, an intramolecular cyclization between the hydroxyl group and the nitrile could potentially lead to the formation of a lactone-like bicyclic system, a transformation that would be highly dependent on the ring strain of the resulting product.
Table 1: Potential Novel Transformations of 3-(Hydroxymethyl)oxolane-3-carbonitrile
| Reaction Type | Reagents and Conditions | Potential Product | Research Focus |
|---|---|---|---|
| Nucleophilic Substitution | 1. TsCl, pyridine; 2. Nu:- | 3-substituted-3-(hydroxymethyl)oxolane | Investigation of steric effects and competing elimination reactions. |
| Nitrile Hydrolysis | H2SO4 (aq), heat | 3-carboxy-3-(hydroxymethyl)oxolane | Optimization of reaction conditions to favor either the carboxylic acid or amide. |
| Nitrile Reduction | LiAlH4, THF | 3-(aminomethyl)-3-(hydroxymethyl)oxolane | Exploring chemoselectivity and potential for subsequent derivatization of the amine. |
| [3+2] Cycloaddition | NaN3, ZnCl2 | 3-(hydroxymethyl)-3-(1H-tetrazol-5-yl)oxolane | Study of regioselectivity and stereoselectivity. |
Integration into Advanced Catalytic Systems and Methodologies
The bifunctional nature of this compound makes it an attractive candidate for the development of novel ligands and catalysts. The hydroxyl and nitrile groups can act as coordination sites for metal centers, potentially leading to the formation of stable chelate complexes.
Future research could explore the synthesis of transition metal complexes incorporating this molecule as a ligand. The specific geometry imposed by the oxolane ring could influence the catalytic activity and selectivity of the metal center in various organic transformations. For instance, chiral derivatives of this compound could be employed as ligands in asymmetric catalysis.
Moreover, the molecule itself could act as an organocatalyst. The hydroxyl group could participate in hydrogen bonding interactions, activating substrates in a manner analogous to other alcohol-based catalysts. The nitrile group, while less common in organocatalysis, could potentially be involved in activating substrates through Lewis basic interactions or by being transformed into a more catalytically active group. The synergistic action of both functional groups in a bifunctional organocatalyst is a particularly exciting avenue for investigation. acs.orgresearchgate.netnih.gov
Table 2: Potential Catalytic Applications of this compound
| Catalytic System | Potential Application | Role of the Compound | Key Research Question |
|---|---|---|---|
| Transition Metal Complex | Asymmetric hydrogenation | Chiral bifunctional ligand | How does the oxolane backbone influence enantioselectivity? |
| Organocatalyst | Michael addition | Hydrogen bond donor/Lewis base | Can the hydroxyl and nitrile groups act synergistically? |
Development of Sustainable and Scalable Synthetic Processes
The development of green and economically viable methods for the synthesis of this compound is crucial for its widespread application. Future research should focus on utilizing renewable starting materials and employing environmentally benign reaction conditions.
One promising approach would be to derive the oxolane scaffold from biomass. For instance, carbohydrates can be converted into furan (B31954) derivatives, which can then be hydrogenated to tetrahydrofurans. frontiersin.org Investigating pathways from bio-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) to the target compound could be a key research direction. rsc.org
Furthermore, the use of catalytic methods for the key bond-forming steps would be essential for a sustainable process. For example, the development of a one-pot synthesis from a readily available precursor that utilizes catalytic amounts of reagents would be a significant advancement. google.comgoogle.comgoogle.com The exploration of flow chemistry for the synthesis could also offer advantages in terms of safety, scalability, and efficiency. gold-chemistry.org
Table 3: Comparison of Potential Synthetic Routes to this compound
| Synthetic Approach | Starting Materials | Key Advantages | Key Challenges |
|---|---|---|---|
| Traditional Organic Synthesis | Petroleum-based chemicals | Well-established reactions | Multi-step, use of hazardous reagents. |
| Biomass Valorization | Carbohydrates, HMF | Renewable feedstock, potential for greener process. acs.org | Development of efficient and selective catalytic conversions. |
| Chemo-enzymatic Synthesis | Bio-derived precursors | High selectivity, mild reaction conditions. | Enzyme stability and cost. |
Design and Synthesis of Advanced Functional Materials Based on this Scaffold
The unique combination of a cyclic ether, a hydroxyl group, and a nitrile group makes this compound a versatile building block for the design of advanced functional materials.
The hydroxyl group can be used as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of graft copolymers with a polyether backbone and polyester (B1180765) or polyether side chains. The nitrile group would then be available for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. psu.educmu.edu Such polymers could find applications in drug delivery, hydrogels, or as compatibilizers in polymer blends.
Furthermore, the rigid oxolane ring can serve as a scaffold for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The hydroxyl and nitrile groups could act as linking points to create a three-dimensional network with a well-defined pore structure. These materials could have applications in gas storage, separation, and catalysis. The incorporation of the polar oxolane moiety could impart unique properties to the resulting framework, such as improved selectivity for polar guest molecules.
The molecule could also be used to functionalize surfaces. For example, its attachment to a solid support could create a surface with tunable properties, depending on the subsequent modification of the hydroxyl and nitrile groups. Such functionalized surfaces could be used in chromatography, sensing, or as biocompatible coatings for medical devices. mdpi.comnih.govnih.govresearchgate.net
Table 4: Potential Functional Materials Derived from this compound
| Material Type | Synthetic Strategy | Potential Application | Key Feature Conferred by the Scaffold |
|---|---|---|---|
| Graft Copolymers | Ring-opening polymerization from the hydroxyl group. | Drug delivery, hydrogels. | Biocompatible polyether backbone with tunable side chains. |
| Porous Organic Frameworks | Self-assembly of the molecule with suitable linkers. | Gas storage, catalysis. | Polar pores due to the oxolane and nitrile groups. |
| Functionalized Surfaces | Covalent attachment to a solid support. | Chromatography, biosensors. | Tunable surface chemistry and wettability. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Hydroxymethyl)oxolane-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, oxolane ring formation may employ hydroxyl-methylation of a pre-functionalized oxolane intermediate. Reaction conditions (e.g., temperature, solvent polarity) significantly impact regioselectivity. Microwave-assisted synthesis (50–120°C, 1–3 hours) can enhance reaction efficiency compared to conventional heating . Catalysts like trifluoroacetic acid may improve cyclization kinetics . Yield optimization requires systematic screening of base strength (e.g., NaOH vs. K₂CO₃) and solvent systems (e.g., ethanol vs. DMF) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify functional groups (e.g., hydroxymethyl protons at δ 3.5–4.5 ppm, nitrile carbon at ~115 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 156.07 for CHNO) .
- Infrared (IR) Spectroscopy : Peaks at ~2250 cm (C≡N) and ~3400 cm (O-H) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., oxolane ring puckering parameters) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO energy determines susceptibility to nucleophilic attack. Molecular dynamics simulations model solvent effects (e.g., polar aprotic solvents stabilize transition states). Benchmark against experimental kinetic data (e.g., rate constants in DMSO vs. THF) validates computational models .
Q. How do substituents on the oxolane ring affect the compound’s stability under acidic/basic conditions?
- Methodological Answer : Systematic substitution studies compare derivatives (e.g., 3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid vs. hydroxymethyl analogs). Stability is assessed via:
- pH-Dependent Degradation : HPLC monitors decomposition rates in buffers (pH 1–13). Hydroxymethyl groups may undergo dehydration under acidic conditions, forming conjugated olefins .
- Thermogravimetric Analysis (TGA) : Measures thermal stability (e.g., decomposition onset at 150–200°C) .
- Dynamic Light Scattering (DLS) : Evaluates aggregation propensity in aqueous solutions .
Q. What strategies resolve contradictions in reported biological activity data for structurally related carbonitriles?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Approaches include:
- Meta-Analysis : Pool data from multiple studies (e.g., IC values in cancer vs. antimicrobial assays) .
- Structure-Activity Relationship (SAR) Modeling : Correlate substituent effects (e.g., trifluoromethyl vs. hydroxymethyl) with activity trends .
- Orthogonal Assays : Validate hits using alternative methods (e.g., enzymatic inhibition vs. whole-cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
